molecular formula C5H7N3O B12654254 1H-Imidazole-4-carboxamide, 5-methyl- CAS No. 77421-51-3

1H-Imidazole-4-carboxamide, 5-methyl-

Cat. No.: B12654254
CAS No.: 77421-51-3
M. Wt: 125.13 g/mol
InChI Key: OBMQVZVVUYIGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-4-carboxamide, 5-methyl- is a heterocyclic organic compound that features an imidazole ring substituted with a carboxamide group at the 4-position and a methyl group at the 5-position. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-carboxamide, 5-methyl- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of 1H-Imidazole-4-carboxamide, 5-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboxamide, 5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-Imidazole-4-carboxamide, 5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxamide, 5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

1H-Imidazole-4-carboxamide, 5-methyl- can be compared with other imidazole derivatives, such as:

  • 1H-Imidazole-4-carboxamide, 5-azido-
  • 1H-Imidazole-5-carboxamide, 4-methyl-2-propyl-

Uniqueness: The presence of the methyl group at the 5-position and the carboxamide group at the 4-position gives 1H-Imidazole-4-carboxamide, 5-methyl- unique chemical and biological properties.

Properties

CAS No.

77421-51-3

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-methyl-1H-imidazole-4-carboxamide

InChI

InChI=1S/C5H7N3O/c1-3-4(5(6)9)8-2-7-3/h2H,1H3,(H2,6,9)(H,7,8)

InChI Key

OBMQVZVVUYIGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.